(4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)-L-proline is a complex organic compound with significant applications in various scientific fields. This compound features a pyrimidine ring substituted with a chlorophenyl group and a trifluoromethyl group, along with an L-proline moiety. Its unique structure makes it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)-L-proline typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzaldehyde with trifluoromethylpyrimidine under basic conditions to form the intermediate compound. This intermediate is then reacted with L-proline in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)-L-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)-L-proline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it suitable for investigating the effects of trifluoromethyl and chlorophenyl groups on biological activity.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is valuable for the production of specialty chemicals and materials. Its unique properties can be harnessed to create advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of (4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)-L-proline involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and chlorophenyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)-2-pyridyl ketone: Similar in structure but lacks the trifluoromethyl group.
(4-Chlorophenyl)-6-methylpyrimidine: Similar pyrimidine structure but with a methyl group instead of trifluoromethyl.
(4-Chlorophenyl)-2-pyrimidinylamine: Similar pyrimidine structure but with an amine group.
Uniqueness
(4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)-L-proline is unique due to the presence of both trifluoromethyl and chlorophenyl groups, which impart distinct chemical and biological properties. These features make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H13ClF3N3O2 |
---|---|
Molecular Weight |
371.74 g/mol |
IUPAC Name |
(2S)-1-[4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H13ClF3N3O2/c17-10-5-3-9(4-6-10)11-8-13(16(18,19)20)22-15(21-11)23-7-1-2-12(23)14(24)25/h3-6,8,12H,1-2,7H2,(H,24,25)/t12-/m0/s1 |
InChI Key |
AVKPJZHXEUIJAH-LBPRGKRZSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)Cl)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.